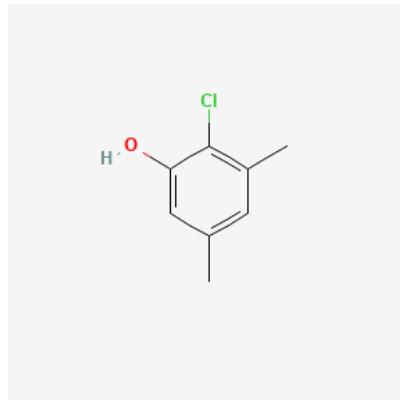


Physicochemical Profile of 2,6-Dichloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026


Compound of Interest

Compound Name:	2,6-Dichloro-4-methylbenzaldehyde
Cat. No.:	B179168

[Get Quote](#)

A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior in different solvent systems.

Chemical Structure:

Figure 1. Chemical Structure of 2,6-Dichloro-4-methylbenzaldehyde.

The structure reveals a benzaldehyde core with two chlorine atoms ortho to the aldehyde group and a methyl group in the para position. The electron-withdrawing nature of the chlorine atoms and the aldehyde group, combined with the hydrophobic character of the benzene ring and methyl group, results in a molecule with low polarity. This suggests a general preference for solubility in non-polar to moderately polar organic solvents over aqueous solutions.

Key Properties:

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for experimental design and data interpretation.

Property	Value	Source
Chemical Formula	<chem>C8H6Cl2O</chem>	PubChem
Molecular Weight	190.04 g/mol	PubChem
Appearance	White to off-white crystalline powder	Chemical Suppliers
Melting Point	65-67 °C	Sigma-Aldrich
Boiling Point	255.4±20.0 °C at 760 mmHg	ChemSrc
CAS Number	56377-66-3	PubChem

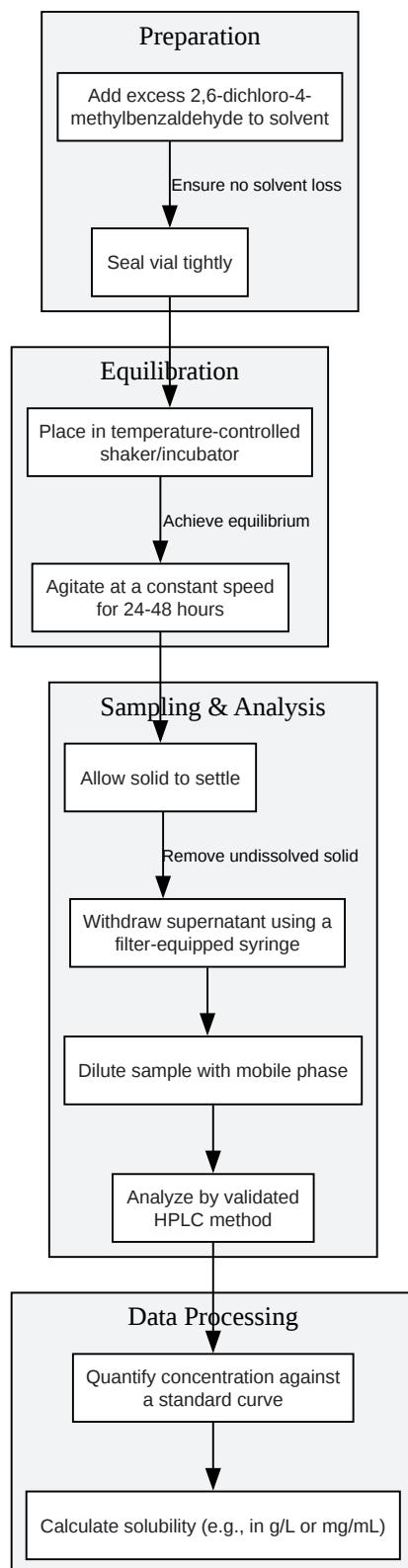
Solubility Profile

Based on its molecular structure, **2,6-dichloro-4-methylbenzaldehyde** is expected to be sparingly soluble in water and more soluble in organic solvents. The following table summarizes its known solubility.

Solvent	Solubility	Notes	Source
Water	Insoluble	Predicted based on structure; empirical data not readily available.	---
Chloroform	Soluble	A common solvent for non-polar to moderately polar organic compounds.	Sigma-Aldrich
Dichloromethane	Soluble	Similar polarity to chloroform, expected to be a good solvent.	General Chemical Principles
Methanol	Soluble	A polar protic solvent that can interact with the aldehyde group.	Sigma-Aldrich
Toluene	Soluble	A non-polar aromatic solvent, likely to be effective.	General Chemical Principles
Acetone	Soluble	A polar aprotic solvent capable of dissolving a wide range of compounds.	General Chemical Principles

Note: "Soluble" is a qualitative term. For precise applications, quantitative determination is necessary.

Experimental Determination of Solubility: A Validated Protocol


The absence of extensive quantitative solubility data in the literature necessitates a reliable experimental protocol for its determination. The following isothermal shake-flask method is a gold-standard approach for accurately measuring the solubility of a solid compound in a given solvent.

Rationale and Causality

The shake-flask method is chosen for its simplicity, reliability, and ability to ensure that the solution reaches equilibrium, which is a critical factor for obtaining accurate solubility data. By maintaining a constant temperature and allowing sufficient time for equilibration, we can be confident that the measured concentration represents the true solubility of the compound under the specified conditions. The use of a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), ensures accurate quantification of the dissolved solute.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

[Click to download full resolution via product page](#)

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

- Preparation of Saturated Solution:
 - Add an excess amount of **2,6-dichloro-4-methylbenzaldehyde** to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
 - Seal the vial tightly to prevent solvent evaporation, which would alter the concentration.
- Equilibration:
 - Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture at a constant speed for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course study can be conducted to determine the minimum time required to reach a stable concentration.
- Sample Collection and Preparation:
 - Remove the vial from the shaker and allow the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
 - Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection.
 - Prepare a series of standard solutions of **2,6-dichloro-4-methylbenzaldehyde** of known concentrations and generate a calibration curve.

- Quantify the concentration of the compound in the sample by comparing its response to the calibration curve.
- Calculation:
 - Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of **2,6-dichloro-4-methylbenzaldehyde** in the chosen solvent at the specified temperature.

Importance in Research and Development

A thorough understanding of the solubility of **2,6-dichloro-4-methylbenzaldehyde** is paramount for its effective use in various scientific and industrial applications:

- Process Chemistry: Solubility data is essential for selecting appropriate solvents for chemical reactions, optimizing reaction conditions, and developing efficient work-up and purification procedures, including crystallization.
- Drug Discovery and Development: As a building block in the synthesis of more complex molecules, its solubility influences the choice of solvents and reaction conditions in the preparation of active pharmaceutical ingredients (APIs).
- Formulation Science: For any potential direct application, solubility in various excipients and solvent systems is a key determinant of formulation feasibility and bioavailability.

Safety and Handling Precautions

2,6-Dichloro-4-methylbenzaldehyde should be handled with appropriate care in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- PubChem. (n.d.). **2,6-Dichloro-4-methylbenzaldehyde**. National Center for Biotechnology Information.
- ChemSrc. (n.d.). 56377-66-3 | **2,6-Dichloro-4-methylbenzaldehyde**.

- To cite this document: BenchChem. [Physicochemical Profile of 2,6-Dichloro-4-methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b179168#2-6-dichloro-4-methylbenzaldehyde-solubility-information\]](https://www.benchchem.com/product/b179168#2-6-dichloro-4-methylbenzaldehyde-solubility-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com